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Compound of Interest

Compound Name: 5-Acetoxyindole

Cat. No.: B1589323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
acetoxyindole (1H-indol-5-yl acetate), a key intermediate in various synthetic pathways and a

compound of interest in medicinal chemistry. This document presents available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data points for 5-acetoxyindole,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

¹³C NMR (Carbon NMR):
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Chemical Shift (δ) ppm Assignment

Specific peak list not available in search results.

PubChem indicates data is available from Wiley-

VCH.[1]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

Specific peak list not available in search results.

Expected absorptions:

~3400 N-H stretch

~1760 C=O stretch (ester)

1600-1450 C=C stretch (aromatic)

~1200 C-O stretch (ester)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Fragmentation

Specific fragmentation pattern

not available in search results.

GC/MS data is indicated as

available on PubChem.[1]

Molecular Ion (M⁺):

175.06 C₁₀H₉NO₂

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-acetoxyindole in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Obtain a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 5-
acetoxyindole directly onto the ATR crystal. Ensure good contact between the sample and

the crystal by applying pressure with the anvil.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1589323?utm_src=pdf-body
https://www.benchchem.com/product/b1589323?utm_src=pdf-body
https://www.benchchem.com/product/b1589323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like 5-acetoxyindole.

Ionization: Utilize Electron Ionization (EI) as a common method for generating ions.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus

m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 5-acetoxyindole.
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Spectroscopic Analysis Workflow for 5-Acetoxyindole

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structure Elucidation

Synthesis of 5-Acetoxyindole

Purification (e.g., Chromatography)

NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis
(Chemical Shift, Coupling)

IR Spectrum Analysis
(Functional Groups)

Mass Spectrum Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation of 5-Acetoxyindole

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-
acetoxyindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 5-Acetoxyindole | C10H9NO2 | CID 11600757 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetoxyindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589323#spectroscopic-data-of-5-acetoxyindole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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